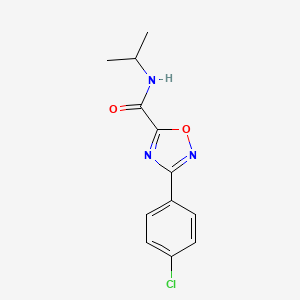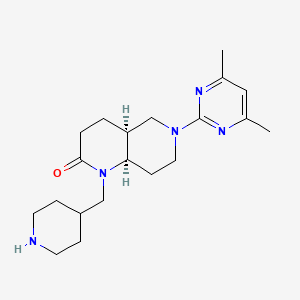![molecular formula C25H20Br2N2O2 B5397576 [(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate](/img/structure/B5397576.png)
[(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate is a synthetic organic compound characterized by its complex structure, which includes bromophenyl, benzimidazole, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate typically involves a multi-step process:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with propionic acid under acidic conditions to form 1-propylbenzimidazole.
Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Coupling Reaction: The brominated benzimidazole is coupled with 2-bromobenzaldehyde under basic conditions to form the (E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl intermediate.
Esterification: Finally, the intermediate is esterified with 2-bromobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction of the bromophenyl groups can yield the corresponding phenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of [(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(E)-1-(2-chlorophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-chlorobenzoate
- [(E)-1-(2-fluorophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-fluorobenzoate
- [(E)-1-(2-iodophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-iodobenzoate
Uniqueness
The presence of bromine atoms in [(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate distinguishes it from its analogs, potentially imparting unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(E)-1-(2-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Br2N2O2/c1-2-15-29-22-14-8-7-13-21(22)28-24(29)16-23(17-9-3-5-11-19(17)26)31-25(30)18-10-4-6-12-20(18)27/h3-14,16H,2,15H2,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORIJWCQXLIXCF-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Br)OC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Br)/OC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5397500.png)

![4-(3-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5397516.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5397530.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5397535.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5397539.png)
![2-({2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5397545.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5397554.png)
![N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5397565.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B5397569.png)

![N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5397594.png)
